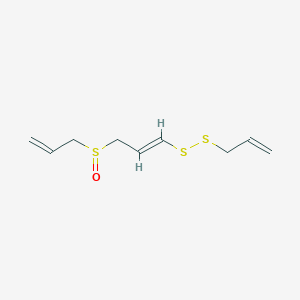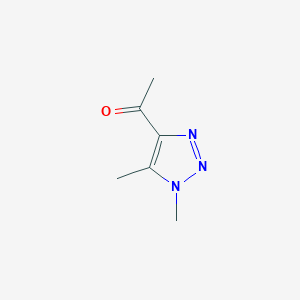
1-(1,5-Dimethyltriazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,5-Dimethyltriazol-4-yl)ethanone, commonly known as DMTE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMTE belongs to the class of triazoles, which are widely used as building blocks in organic synthesis.
Mécanisme D'action
The mechanism of action of DMTE is not fully understood. However, it is believed that DMTE exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. DMTE has also been shown to inhibit the activity of cyclooxygenase (COX), which is an enzyme involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Effets Biochimiques Et Physiologiques
DMTE has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on the biochemical and physiological functions of the body. However, further studies are needed to fully understand the long-term effects of DMTE on the body.
Avantages Et Limitations Des Expériences En Laboratoire
DMTE has several advantages for use in lab experiments. It is readily available, easy to synthesize, and exhibits potent antimicrobial activity against a wide range of bacteria and fungi. However, DMTE also has some limitations, including its low solubility in water and its potential toxicity to certain cell lines.
Orientations Futures
DMTE has several potential future directions for research. One potential direction is the development of new antibiotics based on the structure of DMTE. Another potential direction is the investigation of the anti-inflammatory and analgesic properties of DMTE for the development of new drugs for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the long-term effects of DMTE on the body and its potential toxicity to certain cell lines.
Conclusion:
In conclusion, DMTE is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of science. DMTE exhibits potent antimicrobial activity, anti-inflammatory and analgesic properties, and has a low toxicity profile. Further research is needed to fully understand the mechanism of action of DMTE and its potential applications in medicine and other fields of science.
Méthodes De Synthèse
DMTE can be synthesized by reacting 1,1-dimethylhydrazine with ethyl acetoacetate, followed by oxidation with potassium permanganate. Alternatively, DMTE can be prepared by reacting 1,1-dimethylhydrazine with ethyl cyanoacetate, followed by cyclization with triethyl orthoformate. Both methods yield DMTE with high purity and yield.
Applications De Recherche Scientifique
DMTE has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DMTE is in the field of medicinal chemistry. DMTE has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. DMTE has also been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
151797-83-0 |
|---|---|
Nom du produit |
1-(1,5-Dimethyltriazol-4-yl)ethanone |
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
1-(1,5-dimethyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-4-6(5(2)10)7-8-9(4)3/h1-3H3 |
Clé InChI |
MCIHIVHKYDVHKQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C)C(=O)C |
SMILES canonique |
CC1=C(N=NN1C)C(=O)C |
Synonymes |
Ethanone, 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



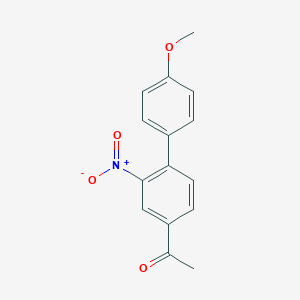
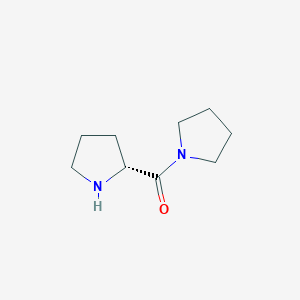
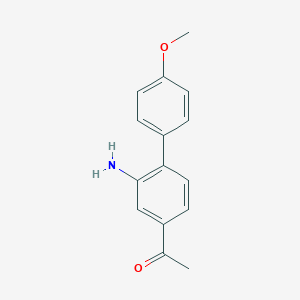
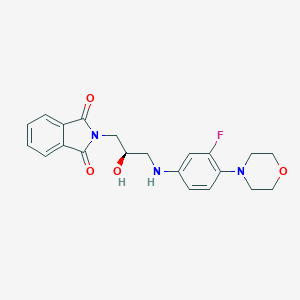
![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)
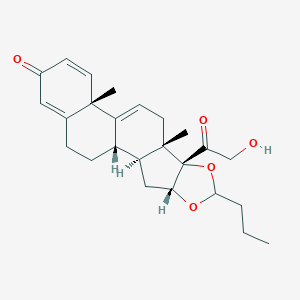
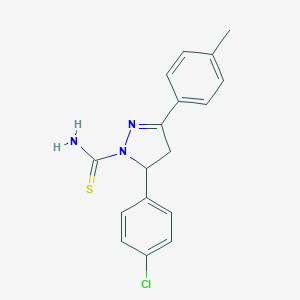
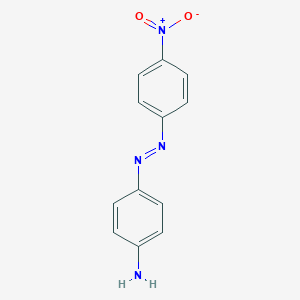
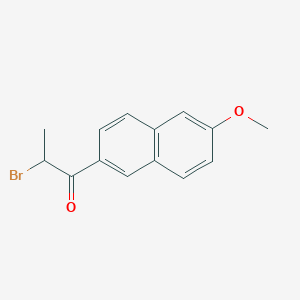
![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)
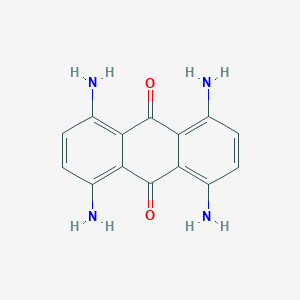

![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)
